2-Bromo-5-nitrophenol is an organic compound with the molecular formula C₆H₄BrNO₃ and a molecular weight of 218.01 g/mol. It is characterized by the presence of a bromine atom and a nitro group attached to a phenolic structure. The compound is often represented in structural formulas with the bromine substituent at the 2-position and the nitro group at the 5-position of the benzene ring. This specific arrangement contributes to its unique chemical properties and potential applications in various fields.
The biological activity of 2-Bromo-5-nitrophenol has been studied for its potential effects on various biological systems. It has been noted for:
Several synthesis methods have been reported for 2-Bromo-5-nitrophenol, including:
2-Bromo-5-nitrophenol finds applications in various fields, including:
Research into interaction studies involving 2-Bromo-5-nitrophenol has revealed insights into its behavior in biological systems:
Several compounds share structural similarities with 2-Bromo-5-nitrophenol. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Bromo-4-fluoro-5-nitrophenol | 1369139-60-5 | 0.87 |
| 1-Bromo-3-methoxy-5-nitrobenzene | 16618-67-0 | 0.88 |
| 4-Bromo-3-nitrophenol | 5847-59-6 | 0.98 |
| 3-Nitro-4-bromophenol | 13073-25-1 | 0.90 |
| 4-Nitro-2-bromophenol | 116632-23-6 | 0.93 |
The synthesis of 2-bromo-5-nitrophenol was first reported in the mid-20th century, leveraging classical electrophilic aromatic substitution (EAS) strategies. Early methods involved the bromination of 3-nitrophenol using bromine in acetic acid, yielding the target compound at moderate efficiencies (51% yield). Advancements in catalysis and solvent systems later improved yields to >75% under optimized conditions.
Key milestones include:
Industrial-scale production typically employs a two-step process:
The molecular architecture of 2-Bromo-5-nitrophenol consists of a benzene ring bearing three functional groups in specific positions [1] [2]. The hydroxyl group occupies the primary position (position 1), establishing the phenolic character of the molecule [3]. The bromine atom is positioned at the ortho location (position 2) relative to the hydroxyl group, while the nitro group is located at the meta position (position 5) [1] . This substitution pattern creates a unique electronic environment within the aromatic system, where both the bromine and nitro groups function as electron-withdrawing substituents [5].
The spatial arrangement of these functional groups influences the overall molecular geometry and electronic distribution [2] [3]. The phenolic hydroxyl group provides hydrogen bonding capability and acidic properties, while the bromine atom contributes to the molecular polarizability and reactivity toward nucleophilic substitution reactions [5]. The nitro group introduces strong electron-withdrawing character through both inductive and resonance effects, significantly affecting the electron density distribution across the aromatic ring [1] [6].
The physical properties of 2-Bromo-5-nitrophenol reflect the combined influence of its functional groups and molecular structure [6] [7]. These properties are essential for understanding the compound's behavior in various chemical and physical processes.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₄BrNO₃ | [1] [2] |
| Molecular Weight | 218.00 g/mol | [2] [3] |
| Melting Point | 118-119°C | [6] |
| Boiling Point | 279°C | [6] |
| Density | 1.881 g/cm³ | [6] |
| Appearance | Yellow to orange crystalline solid | [30] |
| pKa (predicted) | 6.65±0.19 | [6] |
| Flash Point | 123°C | [6] |
| Solubility in Water | Limited solubility | [30] |
| Solubility in Organic Solvents | Moderate solubility in methanol and ethyl acetate | [32] |
The molecular formula C₆H₄BrNO₃ accurately represents the elemental composition of 2-Bromo-5-nitrophenol [1] [2]. This formula indicates the presence of six carbon atoms forming the benzene ring backbone, four hydrogen atoms distributed across the aromatic system and hydroxyl group, one bromine atom, one nitrogen atom within the nitro group, and three oxygen atoms distributed between the hydroxyl and nitro functionalities [2] [3]. The molecular formula provides the fundamental basis for calculating molecular weight and understanding stoichiometric relationships in chemical reactions involving this compound [1].
The molecular weight of 2-Bromo-5-nitrophenol is precisely 218.00 g/mol, calculated from the atomic masses of its constituent elements [2] [3]. This value represents the sum of six carbon atoms (72.06 g/mol), four hydrogen atoms (4.04 g/mol), one bromine atom (79.90 g/mol), one nitrogen atom (14.01 g/mol), and three oxygen atoms (47.97 g/mol) [1] [2]. The molecular weight is crucial for determining molar quantities in synthetic procedures and analytical measurements [3].
2-Bromo-5-nitrophenol exhibits a melting point range of 118-119°C, indicating a relatively high degree of crystalline stability [6]. This melting point reflects the intermolecular forces present in the solid state, including hydrogen bonding from the phenolic hydroxyl group and dipole-dipole interactions from the polar nitro and carbon-bromine bonds [6] [30]. The boiling point of 279°C demonstrates the significant intermolecular attractions that must be overcome during phase transitions [6]. These thermal properties are influenced by the electron-withdrawing nature of both substituents, which affects the overall polarity and intermolecular interaction strength of the molecule [30].
The spectroscopic properties of 2-Bromo-5-nitrophenol provide detailed information about its molecular structure and electronic environment [1] [2]. These analytical techniques are essential for compound identification and structural confirmation.
Nuclear magnetic resonance spectroscopy reveals the distinctive proton environment within 2-Bromo-5-nitrophenol [9] [10]. The aromatic protons display characteristic chemical shifts influenced by the electron-withdrawing effects of both the bromine and nitro substituents [9]. The hydroxyl proton typically appears as a broad signal due to rapid exchange with trace moisture and its participation in hydrogen bonding interactions [10]. The aromatic region shows multiple signals corresponding to the three unique proton environments on the substituted benzene ring, with coupling patterns reflecting the meta relationship between the nitro group and the protons [9] [10].
Infrared spectroscopy of 2-Bromo-5-nitrophenol exhibits characteristic absorption bands corresponding to its functional groups [11]. The hydroxyl group produces a broad absorption band in the region of 3200-3600 cm⁻¹, with the exact frequency influenced by hydrogen bonding interactions [11]. The nitro group displays two distinctive stretching vibrations: asymmetric stretching around 1520-1550 cm⁻¹ and symmetric stretching around 1350-1380 cm⁻¹ [10] [11]. Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, while carbon-bromine stretching typically occurs at lower frequencies around 500-700 cm⁻¹ [11].
Mass spectrometry analysis of 2-Bromo-5-nitrophenol reveals a molecular ion peak at m/z 218, corresponding to the intact molecule [10]. The fragmentation pattern follows predictable pathways for brominated nitro compounds [10]. Common fragmentation includes loss of the nitro group (loss of 46 mass units) producing a fragment at m/z 172, and loss of bromine (loss of 79 mass units) yielding a fragment at m/z 139 [10]. Additional fragmentation may include formation of phenolic fragments and characteristic nitro compound fragments at m/z 30 (NO⁺) and m/z 46 (NO₂⁺) [10].
Crystallographic analysis of 2-Bromo-5-nitrophenol provides insight into its solid-state structure and molecular packing arrangements [13] [16]. The compound typically crystallizes in a specific space group that accommodates the geometric requirements of its functional groups [13]. Intermolecular hydrogen bonding between phenolic hydroxyl groups of adjacent molecules contributes to crystal stability and influences the overall packing efficiency [13] [16]. The presence of bromine atoms affects the crystal lattice through halogen bonding interactions and van der Waals forces [16]. Detailed crystallographic parameters, including unit cell dimensions, space group symmetry, and atomic coordinates, provide comprehensive structural information essential for understanding solid-state properties [13].
2-Bromo-5-nitrophenol exists among several possible positional isomers that differ in the arrangement of bromine and nitro substituents on the phenolic ring [18] [19]. The systematic comparison of these isomers reveals significant differences in physical and chemical properties resulting from varied substitution patterns [18].
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Substitution Pattern |
|---|---|---|---|---|
| 2-Bromo-5-nitrophenol | 52427-05-1 | 118-119 | 279 | Br at position 2, NO₂ at position 5 |
| 2-Bromo-4-nitrophenol | 5847-59-6 | 111-115 | 298.1±25.0 (predicted) | Br at position 2, NO₂ at position 4 |
| 4-Bromo-2-nitrophenol | 7693-52-9 | 90-94 | 259.4±20.0 | Br at position 4, NO₂ at position 2 |
| 5-Bromo-2-nitrophenol | 27684-84-0 | 42-46 | Not available | Br at position 5, NO₂ at position 2 |
The positional arrangement of substituents significantly influences the physical properties of each isomer [35] [36]. 2-Bromo-5-nitrophenol exhibits the highest melting point among the isomers, suggesting stronger intermolecular interactions in its crystal structure compared to other positional variants [12] [35]. The meta relationship between the bromine and nitro groups in 2-Bromo-5-nitrophenol creates a unique electronic environment that distinguishes it from ortho and para isomers [18] [19]. These structural differences result in distinct reactivity patterns, spectroscopic signatures, and physical properties that are crucial for analytical identification and synthetic applications [35] [36] [38].
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